molecular formula C21H22N6O7 B2569101 N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351660-68-8

N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Katalognummer B2569101
CAS-Nummer: 1351660-68-8
Molekulargewicht: 470.442
InChI-Schlüssel: UXWVUTAFONRUGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22N6O7 and its molecular weight is 470.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of β-lactam Antibiotics

β-lactam antibiotics represent a critical class of antibacterial agents. The synthesis of key intermediates for producing β-lactam antibiotics involves complex organic synthesis techniques. For example, the practical synthesis of a key intermediate using N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine showcases the intricate steps necessary for constructing β-lactam structures, which might be relevant to the synthesis pathways of compounds like N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (Cainelli, Galletti, & Giacomini, 1998).

Development of Heterocyclic Compounds

Heterocyclic compounds, particularly those incorporating azetidinone and oxadiazole rings, are of great interest due to their diverse pharmacological properties. For instance, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides illustrates the synthetic versatility of these structures, potentially paving the way for novel drug discovery (Scanlan, Slawin, & Walton, 2004).

Anticancer Activities

Certain heterocyclic acetamide derivatives have been investigated for their anticancer activities. The design, synthesis, and in vitro cytotoxic activity evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives indicate the potential of these compounds as anticancer agents. One compound in particular showed significant cancer cell growth inhibition against various cancer cell lines, suggesting that modifications of the core structure could lead to potent anticancer drugs (Al-Sanea et al., 2020).

Radioligand Imaging

The synthesis of radioligands for imaging purposes, such as [18F]PBR111, demonstrates the applicability of complex acetamide derivatives in diagnostic medicine. These compounds can selectively bind to proteins of interest, allowing for the non-invasive study of disease processes in vivo via positron emission tomography (PET) (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

The synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives highlights the potential of such compounds in material science and catalysis. These complexes have shown significant antioxidant activity, indicating their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3.C2H2O4/c1-2-27-15-7-4-3-6-14(15)22-16(26)12-25-10-13(11-25)19-23-18(24-28-19)17-20-8-5-9-21-17;3-1(4)2(5)6/h3-9,13H,2,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVUTAFONRUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.